molecular formula C7H8FN B3092417 4,5-Dimethyl-2-fluoropyridine CAS No. 1227602-71-2

4,5-Dimethyl-2-fluoropyridine

Cat. No.: B3092417
CAS No.: 1227602-71-2
M. Wt: 125.14 g/mol
InChI Key: QGFYSMQTXWVDOA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-fluoropyridine is a fluorinated heterocyclic compound with the molecular formula C7H8FN. This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of fluorine and methyl groups in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

4,5-Dimethyl-2-fluoropyridine is primarily used in the field of organic synthesis . It is often utilized as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM coupling . This reaction is a key step in many synthetic pathways, leading to the formation of new carbon–carbon bonds . The downstream effects of this reaction can be diverse, depending on the specific organoboron reagents and other reactants involved .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-fluoropyridine typically involves the fluorination of 4,5-dimethylpyridine. One common method is the reaction of 4,5-dimethylpyridine with a fluorinating agent such as N-fluoropyridinium salts in the presence of a strong acid . This method provides good yields and is relatively straightforward.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes or the use of more efficient fluorinating agents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products:

    Substitution: Various substituted pyridines.

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Coupling: Biaryl compounds.

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethyl-2-fluoropyridine’s unique combination of fluorine and methyl groups imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-4,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFYSMQTXWVDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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